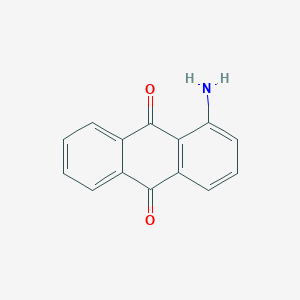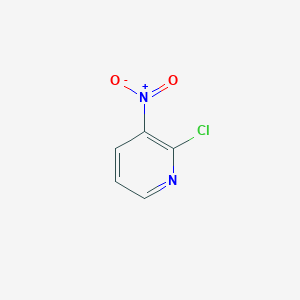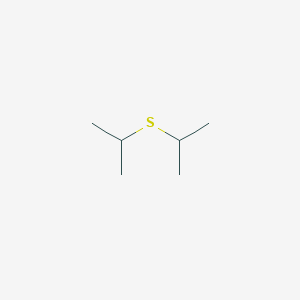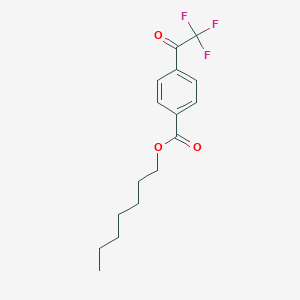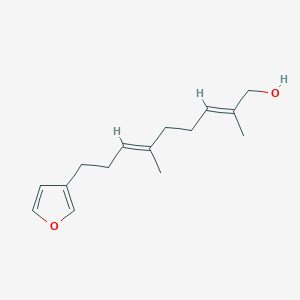
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol, also known as FDN, is a natural compound found in many plants and fruits. It is a polyphenol with a complex molecular structure that has been the subject of scientific research due to its potential health benefits.
科学的研究の応用
Synthesis and Chemical Properties
Furanosesquiterpenes Synthesis : This compound is involved in the synthesis of new furanosesquiterpenes, as seen in the work by Dimitriadis and Massy-Westropp (1980). Their research described the synthesis of compounds structurally related to (2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol from dihydrophymaspermone and eremoacetal (Dimitriadis & Massy-Westropp, 1980).
Cyclisation Reactions for Synthesis : In 1979, Nasipuri and Das conducted research on the synthesis of pallescensin A, a furanoid sesquiterpene, by cyclisation of a compound closely related to (2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol (Nasipuri & Das, 1979).
Biological and Pharmaceutical Research
Antiviral and Anti-inflammatory Properties : Cheng et al. (2010) isolated compounds from the soft coral Sinularia capillosa, including a structurally similar compound to our subject of interest, and evaluated their cytotoxicity, anti-HCMV activity, antibacterial activity, and anti-inflammatory effects (Cheng et al., 2010).
Cytotoxicity towards Cancer Cell Lines : Meilert et al. (2004) investigated compounds related to (2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol for their cytotoxicity toward marine P388 lymphocytic leukemia and several human cancer cell lines. One of the racemic mixtures showed evidence of cancer-cell-growth inhibition (Meilert et al., 2004).
特性
CAS番号 |
1786-16-9 |
|---|---|
製品名 |
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol |
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol |
InChI |
InChI=1S/C15H22O2/c1-13(5-3-7-14(2)11-16)6-4-8-15-9-10-17-12-15/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3/b13-6+,14-7+ |
InChIキー |
AAVGOORHZRJMPA-AANLELRNSA-N |
異性体SMILES |
C/C(=C\CCC1=COC=C1)/CC/C=C(\C)/CO |
SMILES |
CC(=CCCC1=COC=C1)CCC=C(C)CO |
正規SMILES |
CC(=CCCC1=COC=C1)CCC=C(C)CO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



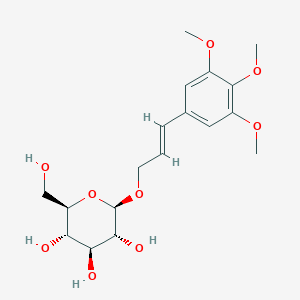
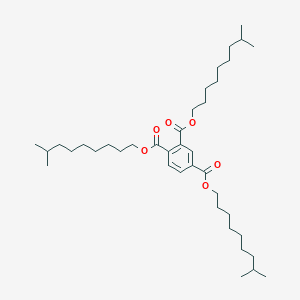
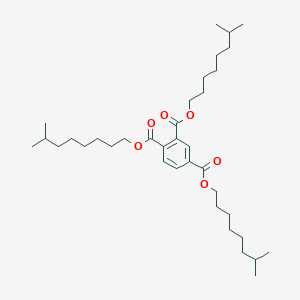
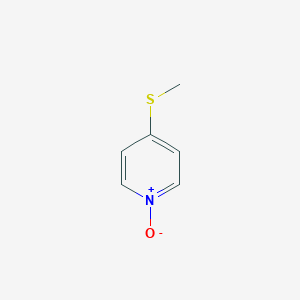
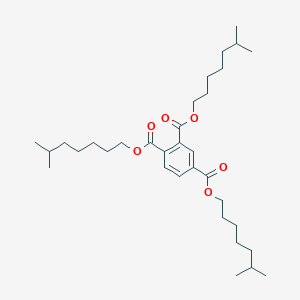
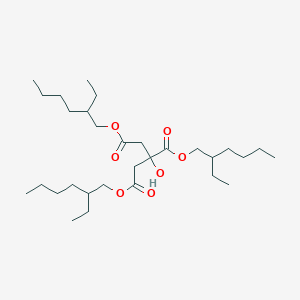
![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)
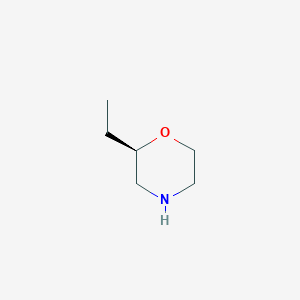
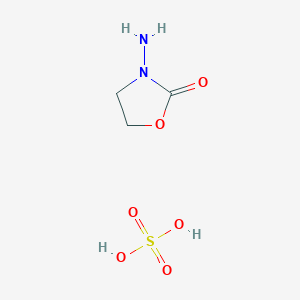
![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)
